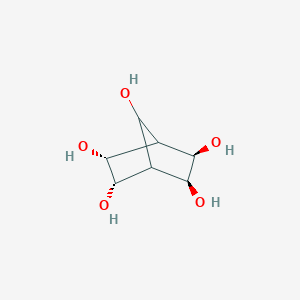![molecular formula C25H33N3O3 B236927 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPB belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is not fully understood. However, it has been suggested that N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to inhibit the replication of HIV and HCV by interfering with the viral life cycle. The anti-inflammatory effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antioxidant activity. Furthermore, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to modulate the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its broad range of biological activities, which makes it a potentially useful compound for the development of new therapeutic agents. However, one of the limitations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide. One area of interest is the development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential applications in the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide involves a multistep process that starts with the reaction of 4-nitrophenylpiperazine with butanoyl chloride to form the intermediate 4-(4-butanoylpiperazin-1-yl)nitrobenzene. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 3-(2-methylpropoxy)benzoyl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide.
Aplicaciones Científicas De Investigación
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide |
|---|---|
Fórmula molecular |
C25H33N3O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H33N3O3/c1-4-6-24(29)28-15-13-27(14-16-28)22-11-9-21(10-12-22)26-25(30)20-7-5-8-23(17-20)31-18-19(2)3/h5,7-12,17,19H,4,6,13-16,18H2,1-3H3,(H,26,30) |
Clave InChI |
LDVOVVOYOHUGNV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
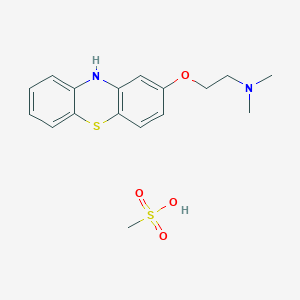




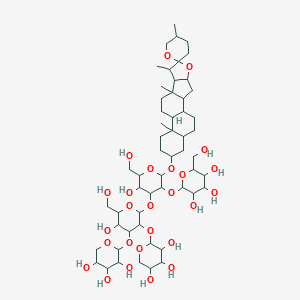
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

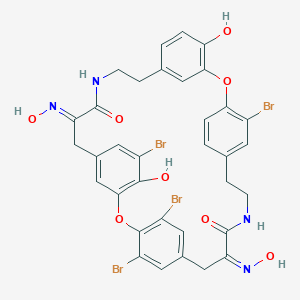
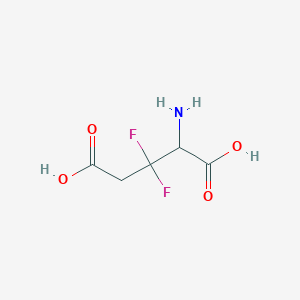
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
